![molecular formula C21H27N3O3 B5619874 3-(4-{[1-(2-furylmethyl)-3-piperidinyl]carbonyl}-1-piperazinyl)phenol](/img/structure/B5619874.png)
3-(4-{[1-(2-furylmethyl)-3-piperidinyl]carbonyl}-1-piperazinyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound "3-(4-{[1-(2-furylmethyl)-3-piperidinyl]carbonyl}-1-piperazinyl)phenol" represents a complex organic molecule with potential significance in various scientific and therapeutic contexts. Its structure involves multiple functional groups, including a phenol moiety, a piperazinyl group, and a furylmethyl-piperidinyl segment, indicating a multifaceted chemical nature and potential for diverse reactivity and interactions.
Synthesis Analysis
The synthesis of complex molecules like "3-(4-{[1-(2-furylmethyl)-3-piperidinyl]carbonyl}-1-piperazinyl)phenol" often involves multi-step reactions, starting from simpler precursors. A relevant example in the synthesis of similar compounds involves linear bi-step approaches, coupling reactions, and the use of dynamic pH control in aqueous alkaline mediums for the formation of parent compounds and subsequent functional group modifications (Abbasi et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to "3-(4-{[1-(2-furylmethyl)-3-piperidinyl]carbonyl}-1-piperazinyl)phenol" has been elucidated using various spectroscopic techniques, including IR, 1HNMR, and MS, confirming the presence of specific functional groups and the overall molecular framework. These analyses are crucial for understanding the compound's chemical behavior and potential interactions (Hussain et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of such complex molecules typically includes the ability to undergo substitution reactions, the formation of conjugates with other molecules, and the potential for electrochemical reactions. For instance, electrochemical oxidation studies of related piperazinyl phenols have shown unique regioselectivity, leading to the synthesis of highly conjugated derivatives (Amani et al., 2012).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, can significantly affect their application and functionality in various scientific fields. These properties are often determined experimentally through methods like X-ray crystallography and DFT calculations, providing insights into the compound's stability and behavior under different conditions (Ban et al., 2023).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards different reagents, and stability under various conditions, are crucial for the compound's application in synthesis and potential therapeutic uses. Studies on similar compounds have explored these aspects through synthesis reactions, structure-activity relationship analyses, and evaluation of biological activities, providing valuable information on their chemical behavior and interactions (Wei et al., 2007).
Propiedades
IUPAC Name |
[1-(furan-2-ylmethyl)piperidin-3-yl]-[4-(3-hydroxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c25-19-6-1-5-18(14-19)23-9-11-24(12-10-23)21(26)17-4-2-8-22(15-17)16-20-7-3-13-27-20/h1,3,5-7,13-14,17,25H,2,4,8-12,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHDFUHNRLLBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CO2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-{[1-(2-Furylmethyl)-3-piperidinyl]carbonyl}-1-piperazinyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

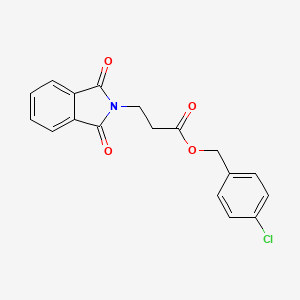
![2-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5619795.png)
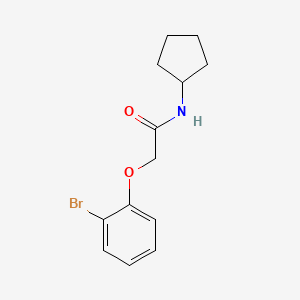
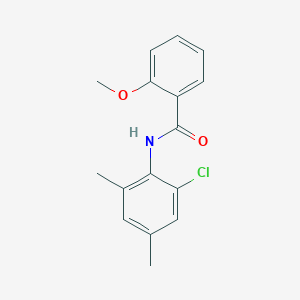
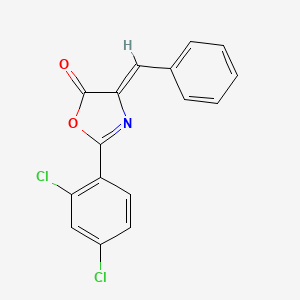
![5-bromo-N-[2-(methylthio)phenyl]-2-furamide](/img/structure/B5619833.png)
![[2-(3-{[rel-(1R,5R)-3-isonicotinoyl-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)ethyl]amine dihydrochloride](/img/structure/B5619837.png)
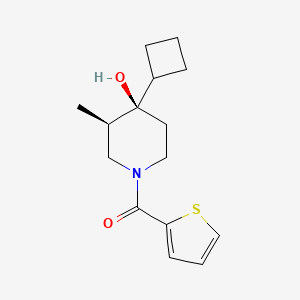
![4-({2-[1-(methoxyacetyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5619862.png)
![1,1'-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5619865.png)
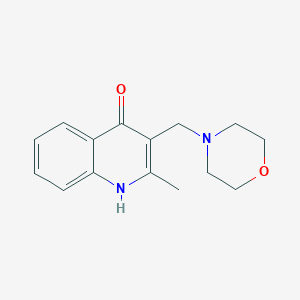
![N-[(1-hydroxycyclohexyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5619873.png)
![N-[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5619881.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]azepane](/img/structure/B5619886.png)